2-Benzoxazolinone, 5-chloro-3-ethyl-
Description
Historical Context and Discovery of Benzoxazolinones
The story of benzoxazolinones begins not in a chemist's lab, but in the natural world. These compounds were first identified over half a century ago in plants, particularly in species of the grass family (Poaceae) like rye, maize, and wheat. researchgate.netresearchgate.net In these plants, they exist as part of a class of natural products called benzoxazinoids. sciencedaily.com These compounds are not constitutively present in their active form but are stored as glucosides. researchgate.net When the plant tissue is damaged, for instance by an insect or a pathogen, enzymatic activity cleaves the sugar moiety, leading to a cascade of chemical transformations that ultimately yield the more stable and bioactive benzoxazolinone structure. researchgate.net This natural defense mechanism highlights the inherent biological activity of the benzoxazolinone scaffold. The initial discovery stemmed from observations of the increased resistance of rye plants to fungal pathogens. researchgate.netresearchgate.net
Significance of the Benzoxazolinone Heterocyclic System as a Privileged Scaffold
In the parlance of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 2-benzoxazolinone (B145934) system has earned this distinction due to its recurring appearance in a multitude of biologically active compounds. nih.govresearchgate.netucl.ac.be This promiscuity suggests that the scaffold possesses an optimal arrangement of features for molecular recognition by a variety of proteins.
The advantageous physicochemical properties, the presence of both lipophilic (the benzene (B151609) ring) and hydrophilic (the carbamate (B1207046) moiety) regions, and the potential for chemical modification contribute to its status as a privileged scaffold. researchgate.netnih.gov
The 2-benzoxazolinone scaffold is highly amenable to chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The benzene ring can be readily substituted through electrophilic aromatic substitution reactions. Furthermore, the nitrogen atom of the heterocyclic ring can be functionalized, allowing for the introduction of a wide variety of substituents. researchgate.netnih.gov
Synthetic chemists have developed numerous methods for the construction of the benzoxazolinone core itself and for its subsequent derivatization. These approaches include one-pot synthesis methodologies that allow for the efficient generation of complex derivatives from simple starting materials. researchgate.net The ability to easily create a multitude of analogs is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound.
A key aspect of the 2-benzoxazolinone scaffold's utility is its role as a bioisostere for phenol (B47542) and catechol moieties. nih.govucl.ac.be Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The 2(3H)-benzoxazolone heterocycle has a similar pKa, electronic charge distribution, and chemical reactivity to pyrocatechol. nih.govucl.ac.be
Phenolic and catecholic hydroxyl groups are common in endogenous molecules and drugs, but they can be prone to metabolic oxidation, leading to rapid clearance from the body. By replacing a phenol or catechol group with a more metabolically stable benzoxazolinone ring, medicinal chemists can design molecules with improved pharmacokinetic profiles while retaining the desired biological activity. nih.gov
Rationale for Focused Academic Investigation of 2-Benzoxazolinone, 5-chloro-3-ethyl-
The specific compound, 2-Benzoxazolinone, 5-chloro-3-ethyl-, represents a targeted exploration of the chemical space around the benzoxazolinone scaffold. The rationale for its investigation can be broken down by considering its constituent parts:
The 5-chloro substituent: Halogenation, particularly chlorination, of aromatic rings is a common strategy in drug design. The introduction of a chlorine atom can significantly alter the electronic properties of the ring and enhance the lipophilicity of the molecule. This can lead to improved membrane permeability and stronger binding interactions with biological targets. Research into 5-chloro-2(3H)-benzoxazolinone derivatives has shown a range of biological activities, including antimicrobial and antifungal properties. scienceopen.comnih.gov
The 3-ethyl substituent: Alkylation of the nitrogen atom at the 3-position is a frequent modification made to the benzoxazolinone scaffold. The ethyl group in this position can influence the molecule's solubility, steric profile, and metabolic stability. By exploring different alkyl groups, researchers can fine-tune the compound's properties to achieve a desired biological effect.
Therefore, the focused academic investigation of 2-Benzoxazolinone, 5-chloro-3-ethyl- is driven by the established potential of the privileged benzoxazolinone scaffold, with the specific substitutions at the 5- and 3-positions representing a rational approach to modulate its physicochemical and pharmacological properties in the quest for novel bioactive compounds.
An exploration of the synthetic routes toward 2-Benzoxazolinone, 5-chloro-3-ethyl-, and its related analogs reveals a series of established and versatile chemical transformations. The construction of these molecules is systematically approached by first forming the core heterocyclic structure, followed by functionalization at the nitrogen position. Methodologies for creating the foundational 5-chloro-2-benzoxazolinone structure and subsequent N-alkylation and N-aminomethylation are critical in the synthesis of a diverse range of derivatives.
Structure
3D Structure
Properties
CAS No. |
5790-91-0 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8ClNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3 |
InChI Key |
NGNSUTIRTDXXGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of the 2 Benzoxazolinone Scaffold
General Reactivity Patterns of 2(3H)-Benzoxazolones
The chemical behavior of the 2(3H)-benzoxazolone ring system is dictated by the amide-like character of the heterocyclic portion. This influences its stability in different chemical environments and its susceptibility to various transformations.
Hydrolytic Cleavage in Basic MediaIn contrast to its stability in acid, the 2(3H)-benzoxazolone scaffold is susceptible to cleavage under basic conditions.neu.edu.trThe lactam bond within the oxazolone (B7731731) ring can undergo hydrolysis when treated with a base, leading to the opening of the heterocyclic ring.neu.edu.trThis reaction is a key characteristic of the scaffold's reactivity profile.
Strategic Utility in Organic Synthesis and Pharmaceutical Design
The 2-benzoxazolinone (B145934) scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its amenability to chemical modification. nih.gov Its synthetic versatility allows for the creation of large libraries of derivatives for drug discovery programs. mdpi.comnih.gov
Positional Modification Capabilities for Diverse Compound SynthesisThe 2-benzoxazolinone ring system offers multiple positions for substitution, allowing for the systematic modification of its structure to tune its physicochemical and pharmacological properties. The key sites for modification are the nitrogen atom at position 3 (N-3) and the carbon atoms of the benzene (B151609) ring, particularly at positions 5 and 6.leena-luna.co.jp
N-3 Position: The nitrogen atom is a primary site for introducing diversity. It can be readily alkylated or acylated. neu.edu.tr For the target molecule, an ethyl group is present at this position. Other modifications include the introduction of arylpiperazine moieties via Mannich reactions or the addition of various side chains through N-alkylation with substituted halides. neu.edu.trresearchgate.nettandfonline.com This position is crucial for modulating the molecule's interaction with biological targets.
C-5 Position: The benzene ring can be substituted with various groups. The subject compound features a chlorine atom at this position, a common modification found in pharmacologically active molecules like the muscle relaxant Chlorzoxazone. neu.edu.trijcce.ac.ir Such halogenated derivatives are often synthesized from pre-substituted 2-aminophenols. google.comnih.gov
C-6 Position: The C-6 position is particularly activated towards electrophilic substitution reactions, such as Friedel-Crafts acylation. neu.edu.tr This allows for the introduction of acyl groups, which can serve as handles for further functionalization, leading to the synthesis of compounds with analgesic and anti-inflammatory activities. researchgate.netnih.govnih.gov
The table below summarizes the key positional modification capabilities of the 2-benzoxazolinone scaffold.
| Position | Type of Modification | Example Reaction | Resulting Structure/Derivative |
| N-3 | N-Alkylation / N-Acylation | Reaction with alkyl halides; Mannich reaction | 3-alkyl, 3-acyl, and 3-(aminomethyl) derivatives neu.edu.trtandfonline.com |
| C-5 | Halogenation | Synthesis from a halogenated 2-aminophenol | 5-chloro or 5-bromo derivatives neu.edu.trijcce.ac.ir |
| C-6 | Electrophilic Aromatic Substitution | Friedel-Crafts Acylation | 6-acyl derivatives neu.edu.trresearchgate.net |
This strategic functionalization at various positions enables the generation of a wide array of derivatives, which has been extensively utilized in the development of new therapeutic agents. mdpi.comresearchgate.netscienceopen.com
Directionality in Side-Chain Implementation on a Rigid Platform
The 2-Benzoxazolinone, 5-chloro-3-ethyl- molecule serves as a rigid platform for the directed implementation of additional side chains. Further functionalization typically occurs via electrophilic aromatic substitution on the benzene ring. The regioselectivity of these reactions is governed by the directing effects of the substituents already present: the C-5 chloro group and the cyclic N-acyl group (the lactam).
Chloro Group (C-5): The chlorine atom is a deactivating but ortho, para-directing group due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect. It directs incoming electrophiles primarily to the C-4 and C-6 positions. However, the C-4 position is sterically hindered by the adjacent heterocyclic ring.
N-Acyl Group (N-3): The nitrogen atom of the lactam has a lone pair of electrons that can be delocalized into the aromatic ring, making it an activating, ortho, para-directing group. It strongly directs incoming electrophiles to the C-4 and C-6 positions.
The combined influence of these groups strongly favors electrophilic substitution at the C-6 position, providing a high degree of directionality and predictability in the synthesis of more complex derivatives. neu.edu.tr Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield C-6 substituted products predominantly.
| Position | Directing Influence | Predicted Outcome |
|---|---|---|
| C-4 | Ortho to N-3, Ortho to C-5 Cl | Minor product (steric hindrance) |
| C-6 | Para to N-3, Ortho to C-5 Cl | Major product |
| C-7 | Meta to C-5 Cl, Meta to N-3 | Negligible product |
Role as a Building Block for Complex Molecules
The 5-chloro-2-benzoxazolinone scaffold is a valuable starting point for the synthesis of diverse and complex molecules, particularly those with potential biological activity. nih.govscienceopen.com The 2-Benzoxazolinone, 5-chloro-3-ethyl- derivative acts as a functionalized building block, offering a rigid core that can be further elaborated.
Its utility is demonstrated in the synthesis of compounds with antimicrobial and antifungal properties. nih.govresearchgate.net By introducing various pharmacophores at the C-6 position, guided by the principles of directional side-chain implementation, a library of novel compounds can be generated. For instance, the scaffold can be incorporated into larger molecular architectures, including those containing other heterocyclic rings like triazoles or imidazoles, which are known to enhance biological potency. nih.gov The ethyl group at the N-3 position serves to modulate the lipophilicity and steric profile of the final compounds, which can be crucial for their interaction with biological targets.
Mechanism-Based Studies of Key Functionalization Reactions
Exploration of Reaction Pathways for N-3 Alkylation
The synthesis of the title compound, 2-Benzoxazolinone, 5-chloro-3-ethyl- , is achieved through the N-3 alkylation of its precursor, 5-chloro-2(3H)-benzoxazolone . This reaction is a cornerstone for creating diversity from the parent scaffold.
The mechanism proceeds via a classical nucleophilic substitution pathway. The proton on the nitrogen atom (N-3) of 5-chloro-2(3H)-benzoxazolone is acidic (pKa ≈ 8.9) and can be readily removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a resonance-stabilized benzoxazolinone anion. This anion is a potent nucleophile. The subsequent introduction of an ethylating agent, like ethyl iodide or diethyl sulfate, results in a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic nitrogen attacks the electrophilic carbon of the ethyl group, displacing the leaving group (e.g., iodide) and forming the C-N bond to yield the final N-3 ethylated product. Computational studies on analogous N-alkylation reactions confirm the favorability of this pathway. mdpi.com
| Component | Example | Role |
|---|---|---|
| Substrate | 5-chloro-2(3H)-benzoxazolone | Nitrogen nucleophile precursor |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonating agent |
| Alkylating Agent | Ethyl Iodide (CH₃CH₂I) | Electrophile |
| Solvent | Dimethylformamide (DMF) or Acetone | Aprotic solvent to facilitate SN2 reaction |
Intramolecular Cyclization Processes
The benzoxazolinone scaffold can participate in intramolecular cyclization reactions when appropriately substituted with a reactive side chain. These processes are crucial for constructing polycyclic and more complex heterocyclic systems.
A relevant example is the intramolecular cyclization of N-(benzoxazolinon-6-yl) maleamic acid derivatives. researchgate.net If a similar maleamic acid side chain were introduced at the C-6 position of 2-Benzoxazolinone, 5-chloro-3-ethyl- , it could undergo a dehydration-induced cyclization. The mechanism involves the nucleophilic attack of the amide nitrogen onto one of the carboxylic acid's carbonyl carbons. This process, often catalyzed by acid or heat, results in the formation of a five-membered imide ring fused to the benzoxazolinone scaffold. Theoretical studies using Density Functional Theory (DFT) have shown that this cyclization pathway is kinetically and thermodynamically favored over alternative cyclization routes. researchgate.net The specific pathway, such as endo versus exo cyclization, is dependent on the nature of the tether and the reaction conditions, a principle well-established in the cyclization of N-substituted heterocycles. beilstein-journals.org
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Benzoxazolinone, 5 Chloro 3 Ethyl
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-Benzoxazolinone (B145934), 5-chloro-3-ethyl-. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the bonds within the molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its benzoxazolinone structure.
A prominent and strong absorption band is typically observed in the range of 1750-1770 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (lactone) ring. The aromatic nature of the compound is evidenced by C=C stretching vibrations within the benzene (B151609) ring, which appear in the region of 1475-1600 cm⁻¹. The C-O-C stretching of the oxazolinone ring can be identified by bands around 1235 cm⁻¹. Additionally, the presence of the chloro-substituent is indicated by C-Cl stretching vibrations, typically found in the 700-800 cm⁻¹ range. The aliphatic C-H stretching of the ethyl group is observed around 2900-3000 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for 2-Benzoxazolinone, 5-chloro-3-ethyl-
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch | Cyclic Carbamate | 1750 - 1770 |
| C=C Stretch | Aromatic Ring | 1475 - 1600 |
| C-O-C Stretch | Oxazolinone Ring | ~1235 |
| C-N Stretch | Carbamate | 1300 - 1390 |
| C-H Stretch | Ethyl Group (aliphatic) | 2900 - 3000 |
| C-Cl Stretch | Chloro-substituent | 700 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the chemical environment of hydrogen and carbon atoms within the molecule.
In ¹H-NMR spectroscopy, the protons of 2-Benzoxazolinone, 5-chloro-3-ethyl- exhibit distinct signals based on their unique electronic environments. The ethyl group attached to the nitrogen atom gives rise to a characteristic triplet and quartet pattern. The three protons of the methyl (CH₃) group appear as a triplet around 1.37 ppm due to coupling with the adjacent methylene (B1212753) protons. The two methylene (CH₂) protons appear as a quartet around 2.91 ppm, resulting from coupling with the methyl protons.
The aromatic protons on the benzene ring appear further downfield. Due to the substitution pattern, three distinct signals are expected. A singlet is anticipated for the proton at the C4 position, while the protons at the C6 and C7 positions would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the oxazolinone ring.
Table 2: Predicted ¹H-NMR Spectral Data for 2-Benzoxazolinone, 5-chloro-3-ethyl-
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂-CH₃ | ~1.37 | Triplet | ~7.6 | 3H |
| -CH₂-CH₃ | ~2.91 | Quartet | ~7.6 | 2H |
| Aromatic H | ~7.1 - 7.6 | Multiplet | - | 3H |
The ¹³C-NMR spectrum provides a signal for each chemically non-equivalent carbon atom, offering a detailed map of the molecule's carbon skeleton. For 2-Benzoxazolinone, 5-chloro-3-ethyl-, nine distinct signals are expected. The carbonyl carbon (C=O) of the carbamate group is the most deshielded, appearing significantly downfield, typically in the range of 150-160 ppm.
The six carbons of the aromatic ring will have signals in the range of approximately 110-150 ppm. The chemical shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the chlorine (C5) and those bonded to oxygen and nitrogen (C7a and C3a) will have characteristic shifts. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂) around 22 ppm and the terminal methyl carbon (-CH₃) around 13 ppm.
Table 3: Predicted ¹³C-NMR Spectral Data for 2-Benzoxazolinone, 5-chloro-3-ethyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~158 |
| Aromatic C-Cl | ~126 |
| Aromatic C-H | ~111 - 122 |
| Aromatic Quaternary C | ~117 - 120 |
| -CH₂-CH₃ | ~22 |
| -CH₂-CH₃ | ~13 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule. The molecular formula of 2-Benzoxazolinone, 5-chloro-3-ethyl- is C₉H₈ClNO₂, which corresponds to a monoisotopic mass of approximately 197.02 Da.
Under electron impact ionization, the molecule forms a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M⁺˙ and [M+2]⁺˙ peaks.
Common fragmentation pathways for this molecule would include the loss of the ethyl group ([M-29]⁺), cleavage of the carbonyl group as CO ([M-28]⁺), or loss of a chlorine radical ([M-35]⁺). These fragmentation patterns provide valuable confirmation of the compound's structure.
Table 4: Predicted Mass Spectrometry Data for 2-Benzoxazolinone, 5-chloro-3-ethyl-
| Ion | m/z (for ³⁵Cl) | Description |
| [C₉H₈ClNO₂]⁺˙ | 197 | Molecular Ion (M⁺˙) |
| [C₉H₈³⁷ClNO₂]⁺˙ | 199 | Molecular Ion Isotope Peak ([M+2]⁺˙) |
| [C₇H₅ClNO₂]⁺˙ | 168 | Loss of ethyl radical (∙C₂H₅) |
| [C₈H₈ClNO]⁺˙ | 169 | Loss of carbon monoxide (CO) |
| [C₉H₈NO₂]⁺ | 162 | Loss of chlorine radical (∙Cl) |
Electronic Spectroscopy for Conjugation and Chromophore Characterization
Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the conjugated systems and chromophores within a molecule. The chromophore in 2-Benzoxazolinone, 5-chloro-3-ethyl- is the benzoxazolinone system itself, where the benzene ring is conjugated with the π-system of the cyclic carbamate.
This extended conjugation allows for π → π* electronic transitions when the molecule absorbs UV radiation. The spectrum is expected to show strong absorption bands in the UV region, likely between 250 and 300 nm. The exact position of the maximum absorbance (λₘₐₓ) is influenced by the substituents on the benzene ring. The presence of the chlorine atom and the ethyl group can cause slight shifts in the absorption maxima compared to the unsubstituted benzoxazolinone parent molecule. These spectral characteristics are key to confirming the nature of the conjugated electronic system.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
These compounds typically exhibit characteristic absorption maxima (λmax) in the ultraviolet region, arising from π→π* electronic transitions within the aromatic ring and the conjugated system of the oxazolone (B7731731) moiety. The presence of the chlorine atom at the 5-position and the ethyl group at the 3-position can influence the exact position and intensity of these absorption bands through electronic effects. The chloro group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzoxazolinone. The N-ethyl group's electronic contribution would further modulate the absorption profile.
For analytical purposes, a solution of the compound is prepared in a suitable solvent, such as ethanol (B145695) or acetonitrile, and the absorbance is measured across the UV-Vis spectrum. nih.govscienceopen.com The resulting spectrum provides a qualitative fingerprint for the compound and can be used for quantitative analysis according to the Beer-Lambert law.
Spectrophotometric Determination of Acid Dissociation Constants (pKa)
The acid dissociation constant (pKa) is a critical physicochemical parameter that measures the acidity of a compound. For 2-Benzoxazolinone, 5-chloro-3-ethyl-, the relevant proton transfer equilibrium involves the N-H proton in the parent compound, 5-chloro-2(3H)-benzoxazolone. The substitution of this proton with an ethyl group means the resulting molecule, 2-Benzoxazolinone, 5-chloro-3-ethyl-, does not have an acidic proton on the heterocyclic ring and therefore does not have a pKa value in the typical sense for this position.
However, understanding the pKa of the parent compound, 5-chloro-2(3H)-benzoxazolone, is crucial for contexts where the N-H acidity is relevant, such as in its synthesis or the characterization of related derivatives. UV-Vis spectrophotometry is an effective method for determining the pKa of such compounds. scienceopen.com The method relies on the principle that the protonated (acidic) and deprotonated (conjugate base) forms of the molecule have different UV-Vis absorption spectra.
By measuring the absorbance of the compound in a series of buffer solutions with varying pH values, the ratio of the two forms can be determined at each pH. The pKa is then calculated from the plot of absorbance versus pH. Studies on 5-chloro-2(3H)-benzoxazolone have reported its pKa value, as detailed in the table below. The presence of the electron-withdrawing chloro group generally increases the acidity (lowers the pKa) compared to the unsubstituted 2(3H)-benzoxazolone. scienceopen.com
| Compound Name | Reported pKa Value | Method |
| 5-Chloro-2(3H)-benzoxazolone | 8.92 | Not Specified |
| 5-Chloro-2(3H)-benzoxazolone | 8.23 ± 0.04 | UV-Vis Spectrophotometry |
Data sourced from multiple references for the parent compound. scienceopen.comchemicalbook.com
The introduction of an electron-donating ethyl group at the N-3 position would be expected to increase the electron density on the nitrogen atom, making it less acidic if it were a proton. This effect is a key consideration in the synthesis and reactivity of N-substituted benzoxazolinones.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, making them essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic synthesis. It is employed to check the purity of 2-Benzoxazolinone, 5-chloro-3-ethyl- and to follow its formation from starting materials. nih.gov
The separation in TLC is based on the differential partitioning of the analyte between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a liquid mobile phase (a solvent or mixture of solvents). For benzoxazolinone derivatives, silica gel is a common stationary phase. nih.govscienceopen.com
The choice of mobile phase is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is frequently used for compounds of intermediate polarity like 2-Benzoxazolinone, 5-chloro-3-ethyl-. The polarity of the mobile phase can be adjusted by varying the ratio of the two solvents to optimize the separation. A mobile phase of hexane:ethyl acetate in a 3:2 ratio has been successfully used for the characterization of related 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. nih.govscienceopen.com
After the mobile phase has ascended the plate, the separated spots are visualized, commonly under UV light, where compounds with chromophores appear as dark spots on a fluorescent background. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated. This value is a characteristic of the compound in a specific TLC system and can be used for identification purposes by comparison with a standard.
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase | Hexane:Ethyl Acetate (3:2 v/v) |
| Visualization | UV Light |
TLC conditions are based on methods reported for structurally similar compounds. nih.govscienceopen.com
Computational Chemistry and Theoretical Investigations of 2 Benzoxazolinone, 5 Chloro 3 Ethyl
Quantum Chemical Computations
Quantum chemical computations are fundamental in elucidating the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide a detailed picture of electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT studies on related benzoxazolone structures, such as 5-chloro-2-(3H)-benzoxazolone, provide valuable insights that can be extrapolated to the 3-ethyl derivative. researchgate.net These studies typically involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties. researchgate.net
Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity, help predict how the molecule will interact with other chemical species. researchgate.net For instance, a study on 5-chloro-2-(3H)-benzoxazolone used the B3LYP functional with different basis sets (6-31++G** and 6-311++G**) to calculate structural parameters and compare them with experimental X-ray diffraction data. researchgate.net The results showed good agreement, validating the computational approach. researchgate.net The conversion of the parent molecule into its azanion form was also studied, revealing significant changes in bond lengths and angles, which are indicative of altered electronic structure and reactivity. researchgate.net
Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for 5-chloro-2-(3H)-benzoxazolone
| Bond | B3LYP/6-311++G** (Molecule) | B3LYP/6-311++G** (Azanion) | Theoretical Change (∆theor.) | Experimental (X-ray) |
| R(1,2) | 1.3994 | 1.4222 | 0.0228 | 1.391 |
| R(1,5) | 1.3912 | 1.3675 | -0.0237 | 1.383 |
| R(2,3) | 1.3850 | 1.3600 | -0.0250 | 1.378 |
| R(3,4) | 1.3916 | 1.4055 | 0.0139 | 1.378 |
| R(4,9) | 1.7513 | 1.7611 | 0.0098 | 1.745 |
| R(6,7) | 1.3732 | 1.3283 | -0.0449 | 1.365 |
| R(7,8) | 1.2215 | 1.2582 | 0.0367 | 1.203 |
Data adapted from a DFT study on the related compound, 5-chloro-2-(3H)-benzoxazolone. researchgate.net The atom numbering corresponds to the standard IUPAC nomenclature for the benzoxazolone ring system.
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis is employed to study charge distribution, revealing the partial charges on each atom within the molecule. This information is vital for understanding electrostatic interactions, which play a key role in how the molecule interacts with biological targets. researchgate.net For benzoxazole (B165842) derivatives, DFT calculations have been used to determine these properties, providing insights into intramolecular charge transfer and identifying the most likely sites for nucleophilic and electrophilic attacks. researchgate.net
Table 2: Illustrative Molecular Orbital Properties
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Correlates with chemical reactivity and stability |
This table provides example values typical for similar heterocyclic compounds to illustrate the data obtained from molecular orbital analysis.
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulations are indispensable tools for visualizing and predicting the behavior of molecules in complex biological environments, saving significant time and resources in drug discovery processes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is used to forecast the binding affinity and mode of interaction between 2-Benzoxazolinone (B145934), 5-chloro-3-ethyl- and a specific biological target. nih.gov The process involves placing the ligand in the binding site of the protein and calculating a "scoring function" that estimates the binding energy (often expressed as ΔG in kcal/mol). researchgate.net A lower binding energy score generally indicates a more stable and favorable interaction. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.gov
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational changes and flexibility of the ligand and its target protein. nih.gov For a compound like 2-Benzoxazolinone, 5-chloro-3-ethyl-, MD simulations can assess the stability of the docked pose within the protein's binding site. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein-ligand complex, and the Radius of Gyration (Rg), which indicates the compactness of the complex over the simulation period. nih.gov
In Silico Structure-Activity Relationship (SAR) Prediction and Analysis
In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. nih.gov By systematically modifying the structure of 2-Benzoxazolinone, 5-chloro-3-ethyl- computationally (e.g., changing substituents, altering ring structures) and then predicting the effect of these changes on its binding affinity or other properties, researchers can build predictive models. nih.govmdpi.com These models, often developed using Quantitative Structure-Activity Relationship (QSAR) techniques, provide a rational basis for designing new derivatives with improved potency and selectivity. researchgate.net SAR analysis helps identify the key pharmacophoric features—the essential structural elements responsible for the compound's biological activity. nih.gov For example, SAR studies might reveal that the chloro group at the 5-position is crucial for activity, while modifications to the ethyl group at the 3-position could modulate selectivity or potency. nih.gov
Ligand Efficiency and Binding Affinity Predictions
There are no publicly available research findings or data tables that specifically report the ligand efficiency (LE) or predicted binding affinities for 2-Benzoxazolinone, 5-chloro-3-ethyl-. Ligand efficiency is a critical metric in drug discovery that relates the potency of a compound to its size (typically measured by the number of heavy atoms). It is calculated to assess the quality of a hit or lead compound and to guide its optimization.
Similarly, binding affinity predictions, often derived from molecular docking simulations or more rigorous methods like free energy perturbation, quantify the strength of the interaction between a ligand and its target protein. Without a known biological target for 2-Benzoxazolinone, 5-chloro-3-ethyl-, and without any published computational studies, it is not possible to provide any data on its predicted binding affinity.
Virtual Screening of Chemical Libraries
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There is no evidence in the current scientific literature to suggest that 2-Benzoxazolinone, 5-chloro-3-ethyl- has been either used as a query molecule in a virtual screening campaign or identified as a "hit" from the screening of a chemical library against any biological target.
While the benzoxazolinone scaffold itself is of interest and likely present in many commercial and proprietary screening libraries, specific computational results for the 5-chloro-3-ethyl derivative are not available. Therefore, no data tables or detailed research findings can be presented for this subsection.
Structure Activity Relationship Sar Studies of 2 Benzoxazolinone, 5 Chloro 3 Ethyl Derivatives
Influence of Substituents on Molecular Interactions
The biological and chemical activity of 2-benzoxazolinone (B145934) derivatives is profoundly influenced by the nature and position of various substituents on the core structure. These modifications can alter the molecule's electronic distribution, lipophilicity, steric profile, and ability to form specific interactions with biological targets.
Impact of Halogenation at the C-5 Position
The introduction of a halogen, particularly chlorine, at the C-5 position of the benzoxazolinone ring is a critical modification observed in many active derivatives. asianpubs.orgnih.gov This substitution significantly impacts the electronic character of the aromatic ring, influencing its interaction with molecular targets. The presence of a halogenated ring is often associated with antifungal activity potential. nih.gov Studies on various 5-chloro-2(3H)-benzoxazolinone derivatives have demonstrated their potential as antimicrobial agents. nih.govresearchgate.net The chloro group's electron-withdrawing nature can enhance the molecule's ability to participate in crucial binding interactions, which is a key factor in its observed biological effects. For instance, synthesized 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzalhydrazone) derivatives have been evaluated for their antimicrobial properties. nih.govresearchgate.net Furthermore, the synthesis of 5-chloro-3-arylpiperazine-benzoxazolone derivatives has been explored for analgesic and anti-inflammatory activities. researchgate.net
Table 1: Effect of C-5 Halogenation on Benzoxazolinone Derivatives
| Position | Substituent | Associated Activity | Reference |
|---|---|---|---|
| C-5 | Chlorine | Antimicrobial, Antifungal | nih.gov |
| C-5 | Chlorine | Analgesic, Anti-inflammatory | researchgate.net |
Role of N-3 Alkylation and Side-Chain Diversity
The N-3 position of the benzoxazolinone scaffold is a primary site for introducing diversity, and N-alkylation is a common strategy to modify the compound's physicochemical properties. rsc.orge3s-conferences.org The alkyl group, such as the ethyl group in 5-chloro-3-ethyl-2-benzoxazolinone, can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross biological membranes. Studies have shown that 3-alkylbenzoxazolinones exhibit herbicidal and fungicidal properties. e3s-conferences.org
The diversity of the side-chain at the N-3 position is crucial for tuning the biological activity. For example, attaching alkananilide moieties to the 5-chloro-2(3H)-benzoxazolone core at this position has led to the development of compounds with significant antioxidant capabilities. asianpubs.org In one study, a derivative bearing a 4-methoxy substituent on the N-phenyl ring of a propionanilide skeleton attached at N-3 was identified as the most active antioxidant in its series. asianpubs.org This highlights that both the length of the alkyl chain and the presence of other functional groups within that side-chain are pivotal in defining the molecule's interaction profile.
Table 2: Influence of N-3 Side-Chain on 5-Chloro-2-Benzoxazolinone Activity
| N-3 Side-Chain Type | Specific Substituent Example | Observed Activity | Reference |
|---|---|---|---|
| Alkyl | Methyl | Analgesic | nih.gov |
| Alkananilide | Propionanilide with 4-methoxy N-phenyl | Antioxidant | asianpubs.org |
Effects of Azole and Other Heterocyclic Substituents
The incorporation of azole rings, such as imidazole (B134444) and triazole, and other heterocyclic systems into the benzoxazolinone structure is a well-established strategy to enhance biological activity, particularly antimicrobial potency. nih.govscienceopen.com Azole compounds are known antibacterial and antifungal agents, and their attachment to the benzoxazolinone scaffold can lead to synergistic effects. nih.govscienceopen.com These heterocyclic moieties can introduce new hydrogen bonding sites, coordinate with metal ions in enzymes, and participate in pi-stacking interactions, thereby strengthening the binding to biological targets. nih.gov
For instance, linking benzoxazolin-2-one to various hydrazones and azoles has been shown to produce compounds with wide-ranging antibacterial activity against pathogens like Escherichia coli and Bacillus subtilis. mdpi.com The addition of a triazole moiety, which is also found in antifungal drugs like fluconazole, is noted to increase the potency of benzoxazolinone derivatives. nih.govscienceopen.com
Table 3: Impact of Heterocyclic Substituents on Benzoxazolinone Derivatives
| Heterocyclic Moiety | Attachment Strategy | Resulting Biological Activity | Reference |
|---|---|---|---|
| Benzimidazole | Linked to N-3 via ethyl chain | Antibacterial | mdpi.com |
| Triazole | General attachment | Enhanced antimicrobial potency | nih.govscienceopen.com |
Rational Design Principles for Scaffold Modification
The rational design of novel 2-benzoxazolinone derivatives involves a deep understanding of the structure-activity relationships to make targeted modifications. This approach aims to optimize the therapeutic properties by strategically altering the scaffold.
Strategic Introduction of Functional Groups for Modulated Activity
A key principle in drug design is the strategic introduction of specific functional groups or pharmacophores to the core scaffold to achieve or enhance a desired biological effect. researchgate.net By combining the benzoxazolinone core with other known active moieties, hybrid molecules can be created with modulated or entirely new activities.
For example, benzoxazolinones bearing arylpiperazine substituents have been synthesized to target the central nervous system, leading to compounds with analgesic properties. researchgate.net Similarly, the introduction of alkananilide pharmacophores onto the 5-chloro-2(3H)-benzoxazolone structure was a deliberate strategy to develop derivatives with antioxidant activity. asianpubs.org This modular approach allows medicinal chemists to systematically build complexity and functionality into the parent molecule, fine-tuning its properties to interact with specific biological pathways or targets.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 2-Benzoxazolinone, 5-chloro-3-ethyl- |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzalhydrazone) |
| 5-chloro-3-arylpiperazine-benzoxazolone |
| 5-Chloro-3-methyl-2-benzoxazolone |
| 5-chloro-2(3H)-benzoxazolone-3-alkananilide |
| 2-amino-N3-alkylamido 4-quinazolinone |
| 2-chloro-4(3H)-quinazolinone |
| N-alkyl-1,3-dihydro-2,1-benzisoxazole |
| 2,1-benzisoxazolone |
| 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide |
| pyrido[3,4-b]indol-1-one |
| 5-chloro-3-hydroxymethyl-indole-2-carboxamide |
| 3-alkylbenzoxazolinone |
| 3-alkyl-6-halobenzoxazolinone |
| 2-alkylthiobenzoxazole |
| 2-methylthiobenzoxazole |
| benzoxazolyl-2-carbamic acid butyl ester |
| 1-(2-benzoxazolinone-6-yl)-2-(4-arylpiperazine-1-yl)ethanol |
| 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol |
Development of Compound Libraries Based on the 2-Benzoxazolinone Scaffold
The 2-benzoxazolinone core, and specifically its 5-chloro substituted derivatives, has been identified as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the development of compound libraries, which are collections of structurally related molecules used for screening against biological targets. The development of these libraries allows researchers to systematically explore the structure-activity relationships (SAR) of 5-chloro-2-benzoxazolinone derivatives, leading to the identification of compounds with enhanced potency and selectivity for a variety of applications, including as antioxidant and antimicrobial agents.
The fundamental strategy in developing compound libraries around the 5-chloro-3-ethyl-2-benzoxazolinone scaffold involves introducing a wide range of chemical diversity at specific positions of the molecule. The primary site for modification is the N-3 position of the benzoxazolinone ring system. By attaching various substituents at this position, chemists can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn influences its biological activity.
Another strategy for library development involves the introduction of moieties known to possess specific biological activities. For example, libraries of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized incorporating p-aminobenzoic acid and sulphanilamide substituents. These functional groups are well-established as potent antimicrobial agents. By incorporating them into the 2-benzoxazolinone scaffold, a library of hybrid molecules with potential for enhanced antimicrobial efficacy can be generated.
Furthermore, the synthesis of libraries containing halogenated rings, sulfonated derivatives, and azole moieties attached to the 5-chloro-benzoxazolinone core has been explored. The rationale behind this approach is based on the known antifungal properties of molecules containing these functional groups, such as miconazole (B906) and fluconazole. The systematic synthesis and screening of these derivatives allow for the exploration of new chemical space and the potential discovery of novel antifungal agents.
The development of these compound libraries is a crucial step in the drug discovery process. It enables a comprehensive evaluation of the SAR for the 5-chloro-2-benzoxazolinone scaffold, providing valuable insights for the design of new therapeutic agents with improved pharmacological profiles.
Table of Synthesized 5-Chloro-2(3H)-benzoxazolone Derivatives for Library Development
| Compound Series | General Structure/Modification | Purpose of Library | Key Findings from Screening | Reference |
| 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives | Varied substituents on the N-phenyl ring of the propionanilide skeleton | To evaluate antioxidant activity | A 4-methoxy substituent on the N-phenyl ring resulted in the most active compound. | |
| 5-Chloro Benzoxazolinone derivatives with p-aminobenzoic acids and sulphanilamide | Attachment of known antimicrobial agents to the benzoxazolinone core | To explore antibacterial and antifungal activity | Compounds with these substitutions showed good antibacterial and antifungal activity. | |
| 5-Chloro Benzoxazolinone derivatives with halogenated rings, sulfonated and benzylated moieties, and azoles | Introduction of functional groups found in known antifungal drugs | To synthesize novel antimicrobial agents | Derivatives with halogenated rings and azole moieties demonstrated significant antifungal potential. | |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzalhydrazone) and 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted acetophenone) hydrazone derivatives | Synthesis of hydrazone derivatives with various substitutions | To evaluate antibacterial and antifungal activities | Certain derivatives exhibited total inhibition of Candida albicans. |
Q & A
Basic: What are the optimal synthetic routes for 5-chloro-3-ethyl-2-benzoxazolinone derivatives?
The synthesis typically involves halogenation and alkylation of the benzoxazolinone core. For example, 5-chloro substitution is achieved via electrophilic aromatic substitution using chlorinating agents (e.g., Cl2/FeCl3), while 3-ethyl groups are introduced via nucleophilic substitution or alkylation reactions. Characterization of intermediates and final products requires UV-Vis, IR, <sup>1</sup>H/<sup>13</sup>C NMR, and mass spectrometry to confirm structural integrity .
Advanced: How do structural modifications (e.g., sulfonamide or azole substituents) impact the inhibitory activity of 5-chloro-3-ethyl-2-benzoxazolinone derivatives?
Substituents at the 5-position (e.g., sulfonamide) significantly enhance binding affinity to target proteins, as shown in studies on HIV-1 nucleocapsid (NC) inhibition. For instance, 5-sulfonamide derivatives exhibited 10-fold higher activity than 6-sulfonamide analogues due to improved steric and electronic complementarity with hydrophobic protein pockets. Computational docking and ESI-MS binding assays are critical for validating these structure-activity relationships (SAR) .
Basic: What bioassay methodologies are recommended for evaluating antimicrobial activity of 5-chloro-3-ethyl-2-benzoxazolinone derivatives?
Standard protocols include:
- Agar diffusion assays to measure inhibition zones against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
- Minimum Inhibitory Concentration (MIC) determinations via broth microdilution.
- Time-kill kinetics to assess bactericidal/fungicidal effects. Positive controls (e.g., fluconazole for fungi) and solvent controls (e.g., DMSO) are essential to validate results .
Advanced: How can contradictory data on benzoxazolinone toxicity to soil microorganisms be resolved?
Contradictions arise from species-specific sensitivities and microbial consortia interactions. For example, Trichoderma viride tolerates 500 µM benzoxazolinone due to symbiotic bacteria degrading nitrated derivatives, while other fungi (e.g., Fusarium) are inhibited at ≤100 µM. To resolve discrepancies:
- Use axenic vs. consortium cultures to isolate microbial contributions.
- Monitor metabolite degradation pathways via LC-MS/MS .
Basic: What analytical techniques are essential for characterizing 5-chloro-3-ethyl-2-benzoxazolinone purity and stability?
- HPLC-UV/ESI-MS for purity assessment and degradation product identification.
- Thermogravimetric analysis (TGA) to determine thermal stability (e.g., decomposition points).
- NMR spectroscopy to detect hydrolytic byproducts (e.g., ring-opened amides) under varying pH/temperature conditions .
Advanced: What mechanistic insights explain the allelopathic effects of 5-chloro-3-ethyl-2-benzoxazolinone on plant growth?
In hydroponic systems, this compound disrupts root elongation in Sinapis alba by inhibiting ascorbate peroxidase and glutathione S-transferase , leading to oxidative stress. Dose-response studies (0–200 µM) combined with chlorophyll fluorescence imaging reveal non-linear toxicity thresholds. Companion assays with Secale cereale extracts help differentiate direct phytotoxicity from microbiome-mediated effects .
Basic: What safety protocols are recommended for handling 5-chloro-3-ethyl-2-benzoxazolinone?
- Store at 0–6°C in airtight containers to prevent hydrolysis.
- Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure.
- Neutralize spills with activated carbon and dispose via hazardous waste channels, as per GHS guidelines .
Advanced: How can molecular dynamics (MD) simulations optimize 5-chloro-3-ethyl-2-benzoxazolinone derivatives for enzyme inhibition?
MD simulations of NC protein-ligand complexes (e.g., PDB ID 1A1T) identify key binding residues (e.g., Trp37, Phe16). Derivatives with bulky hydrophobic groups (e.g., 3-ethyl) show enhanced π-π stacking and reduced solvent exposure. Iterative synthesis guided by free energy perturbation (FEP) calculations improves binding ΔG by >2 kcal/mol .
Basic: How do plant-microbe interactions influence the environmental persistence of 5-chloro-3-ethyl-2-benzoxazolinone?
Soil microbiota (e.g., Enterobacter, Bacillus) degrade benzoxazolinone via nitration and hydroxylation , producing less toxic metabolites like 2-aminophenol . Metagenomic profiling and stable isotope probing (SIP) track degradation pathways in agricultural soils, revealing half-lives ranging from 7–30 days depending on microbial diversity .
Advanced: What strategies enhance the selectivity of 5-chloro-3-ethyl-2-benzoxazolinone derivatives for cancer vs. healthy cells?
- Proteomic profiling identifies off-target effects (e.g., kinase inhibition).
- Click chemistry introduces tumor-targeting moieties (e.g., folate conjugates).
- CRISPR-Cas9 screens validate gene dependencies (e.g., TP53 status) affecting compound efficacy. Preclinical models (e.g., patient-derived xenografts) are critical for translational validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
